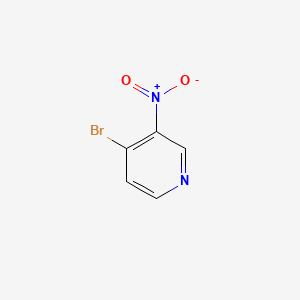

4-Bromo-3-nitropyridine

Description

BenchChem offers high-quality 4-Bromo-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZNAGBWCCVHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376574 | |

| Record name | 4-bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-44-2 | |

| Record name | 4-bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-nitropyridine (CAS: 23056-44-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-nitropyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a nitro group on the pyridine ring, offers versatile reactivity for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the bromine atom serves as a handle for various cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-Bromo-3-nitropyridine, with a focus on its utility in the development of kinase inhibitors and other biologically active molecules. Detailed experimental protocols for its synthesis and key transformations are presented, alongside visualizations of reaction workflows and relevant biological pathways.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 4-Bromo-3-nitropyridine is provided in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of 4-Bromo-3-nitropyridine

| Property | Value | Reference(s) |

| CAS Number | 23056-44-2 | [1][2] |

| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |

| Molecular Weight | 202.99 g/mol | [1] |

| Appearance | Solid | [3] |

| Boiling Point | 239.9 °C at 760 mmHg | [3] |

| Flash Point | 99 °C | [3] |

| Purity | ≥95% | [2] |

| Storage Temperature | -20°C | [2][3] |

| IUPAC Name | 4-bromo-3-nitropyridine | [1] |

| InChI Key | KVZNAGBWCCVHKG-UHFFFAOYSA-N | [1] |

| SMILES | O=--INVALID-LINK--[O-] | [2] |

Safety and handling are of paramount importance when working with any chemical compound. Table 2 outlines the available safety information for 4-Bromo-3-nitropyridine.

Table 2: Safety and Hazard Information for 4-Bromo-3-nitropyridine

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | [3][4] | |

| Signal Word | Danger | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [3][4] |

| Precautionary Statements | P260, P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338 | [3][4][5] |

Synthesis and Experimental Protocols

The synthesis of 4-Bromo-3-nitropyridine can be approached through several routes. While a direct, high-yield synthesis from simple precursors is not extensively documented in readily available literature, a plausible route can be adapted from the synthesis of structurally similar compounds. The following protocol is a proposed method based on the synthesis of related nitropyridines.

Proposed Synthesis of 4-Bromo-3-nitropyridine

A potential synthetic route involves the nitration of a suitable bromopyridine precursor. A general workflow for such a transformation is depicted below.

Experimental Protocol:

-

Materials: 4-Bromopyridine, Concentrated Sulfuric Acid (H₂SO₄, 98%), Fuming Nitric Acid (HNO₃, >90%), Crushed Ice, Saturated Sodium Bicarbonate solution, Dichloromethane, Anhydrous Magnesium Sulfate.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0°C using an ice-salt bath.

-

Slowly add 4-Bromopyridine portion-wise to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled flask.

-

Add the nitrating mixture dropwise to the solution of 4-Bromopyridine in sulfuric acid, keeping the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 4-Bromo-3-nitropyridine.

-

Chemical Reactivity and Key Transformations

4-Bromo-3-nitropyridine is a versatile intermediate for a variety of chemical transformations, primarily leveraging the reactivity of the bromo and nitro substituents.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. The bromine at position 4 is susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates.

Experimental Protocol for Nucleophilic Amination:

-

Materials: 4-Bromo-3-nitropyridine (1.0 eq), Amine (e.g., morpholine, 1.2 eq), Potassium Carbonate (2.0 eq), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask, add 4-Bromo-3-nitropyridine and potassium carbonate.

-

Add DMF to dissolve the solids.

-

Add the amine to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the aminated product.

-

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties.

Experimental Protocol for Suzuki-Miyaura Coupling:

-

Materials: 4-Bromo-3-nitropyridine (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), Solvent system (e.g., 1,4-Dioxane/Water, 4:1).

-

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add 4-Bromo-3-nitropyridine, the arylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Under a positive flow of the inert gas, add the palladium catalyst.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Drug Discovery and Medicinal Chemistry

The 4-bromo-3-nitropyridine scaffold and its derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The pyridine core can mimic the purine ring of ATP, enabling competitive binding to the ATP-binding site of kinases. The substituents introduced via the reactions described above can be tailored to achieve high potency and selectivity for specific kinase targets.

Derivatives of closely related aminobromonitropyridines have been utilized in the synthesis of inhibitors for various kinases involved in cancer cell signaling pathways.[6]

The diagram above illustrates the MAPK/PI3K-Akt signaling pathway, which is frequently dysregulated in cancer. Kinase inhibitors derived from scaffolds like 4-bromo-3-nitropyridine can be designed to target key kinases within this pathway, such as RAF and PI3K, thereby inhibiting downstream signaling and controlling cell proliferation and survival.

Conclusion

4-Bromo-3-nitropyridine is a valuable and versatile building block for organic synthesis. Its well-defined reactivity allows for selective functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These characteristics make it a highly sought-after intermediate in the synthesis of complex heterocyclic systems, particularly for applications in drug discovery and the development of novel kinase inhibitors. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and development settings. As with all chemical reagents, appropriate safety precautions should be strictly followed during its handling and use.

References

- 1. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

4-Bromo-3-nitropyridine: A Technical Overview for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and applications of 4-Bromo-3-nitropyridine.

This technical document provides a comprehensive overview of 4-Bromo-3-nitropyridine, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its unique molecular structure, featuring both a bromine atom and a nitro group on a pyridine ring, makes it a versatile building block for a wide range of chemical transformations.

Core Molecular and Physical Properties

The fundamental molecular and physical characteristics of 4-Bromo-3-nitropyridine are summarized in the table below. These properties are essential for its use in experimental settings and for the prediction of its reactivity.

| Property | Value |

| Molecular Formula | C₅H₃BrN₂O₂[1][2][3][4] |

| Molecular Weight | 202.99 g/mol [1][2][3][4] |

| CAS Number | 23056-44-2[1][2][3][4] |

| Appearance | Yellow to beige crystalline solid |

| Melting Point | 66-67 °C |

| Boiling Point | 235.7 °C at 760 mmHg |

| Density | 1.833 g/cm³ |

Synthesis of Substituted Nitropyridines: An Experimental Protocol Example

The introduction of a nitro group to a pyridine ring is a fundamental reaction in the synthesis of compounds like 4-Bromo-3-nitropyridine. The following is a representative experimental protocol for the nitration of a substituted bromopyridine, which illustrates a common synthetic approach in this chemical class. This specific protocol details the synthesis of 2-amino-4-bromo-3-nitropyridine.

Materials:

-

2-amino-4-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

40% Sodium Hydroxide (NaOH) solution

-

Crushed Ice

-

Distilled Water

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and in portions, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C during the addition.

-

Nitration: Once the substrate is fully dissolved, cool the mixture to below 0°C. Slowly add a pre-cooled mixture of 5.5 mL of concentrated nitric acid and 4.5 mL of concentrated sulfuric acid via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 5°C. After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours.

-

Quenching: After the reaction is complete, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the resulting solution with a 40% sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the product.

-

Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of a substituted nitropyridine, as described in the experimental protocol.

Applications in Drug Discovery and Development

Bromo-pyridine derivatives are crucial building blocks in modern medicinal chemistry. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the efficient construction of complex molecular architectures. This versatility enables the creation of large chemical libraries for high-throughput screening against various disease targets.

The pyridine scaffold itself is a common feature in many pharmaceutical agents. The ability to introduce diverse functionalities onto this core structure through intermediates like 4-Bromo-3-nitropyridine is a key strategy in the development of new therapeutic agents, including those targeting the central nervous system and antiviral applications. The strategic use of such intermediates significantly accelerates the drug discovery and development process by providing efficient routes to novel compounds with potentially improved efficacy and reduced side effects.

References

physical and chemical properties of 4-Bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-3-nitropyridine, a key building block in synthetic organic chemistry. This document details its characteristics, synthesis, and analytical protocols to support its application in research and development, particularly in the pharmaceutical industry.

Core Physical and Chemical Properties

4-Bromo-3-nitropyridine, with the CAS Number 23056-44-2, is a substituted pyridine derivative. Its molecular formula is C₅H₃BrN₂O₂, corresponding to a molecular weight of 202.99 g/mol .[1][2] The structural and property data are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 23056-44-2 | [1][2] |

| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |

| Molecular Weight | 202.99 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 56.03 Ų | [1] |

| LogP | 1.7523 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Purification

Experimental Protocol: Synthesis of 4-Bromo-3-nitropyridine (General Approach)

This protocol is based on established methods for the nitration of substituted pyridines.

Materials:

-

4-Bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide (NaOH) solution

-

Organic solvent (e.g., Dichloromethane or Chloroform)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Addition of Starting Material: Slowly add 4-bromopyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Nitration: Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until it reaches a neutral or slightly basic pH.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude 4-Bromo-3-nitropyridine can be purified using the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the compound can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Analysis

Detailed experimental spectroscopic data for 4-Bromo-3-nitropyridine is not widely published. However, based on the analysis of similar compounds, the following are the expected spectral characteristics and the general protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon-13 NMR spectrum.

Expected Spectral Data:

-

¹H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo and nitro substituents.

-

¹³C NMR: The spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a substituted aromatic system.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or analyze it using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1570-1490 | Asymmetric NO₂ stretching |

| 1390-1300 | Symmetric NO₂ stretching |

| ~1600 | C=C and C=N stretching in the aromatic ring |

| Below 1000 | C-Br stretching and C-H out-of-plane bending |

Mass Spectrometry (MS)

Experimental Protocol:

-

Instrumentation: Employ a mass spectrometer, such as one with Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Expected Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways may involve the loss of the nitro group (NO₂) or the bromine atom.

Chemical Reactivity and Stability

4-Bromo-3-nitropyridine is expected to be a stable compound under standard laboratory conditions. The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group and the nitrogen atom in the ring. However, the bromine atom at the 4-position can be susceptible to nucleophilic aromatic substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.

Logical Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the general workflows for the synthesis and analysis of 4-Bromo-3-nitropyridine.

Caption: General workflow for the synthesis and purification of 4-Bromo-3-nitropyridine.

Caption: Workflow for the spectroscopic analysis of 4-Bromo-3-nitropyridine.

References

Solubility Profile of 4-Bromo-3-nitropyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-nitropyridine in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted solubility characteristics, detailed experimental protocols for quantitative analysis, and a visual workflow to guide laboratory procedures.

Introduction to 4-Bromo-3-nitropyridine

4-Bromo-3-nitropyridine is a substituted pyridine derivative with the chemical formula C₅H₃BrN₂O₂.[1] Its molecular structure, featuring a pyridine ring, a bromine atom, and a nitro group, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[2] Understanding its solubility in different organic solvents is crucial for designing reaction conditions, purification strategies, and formulation development.

Predicted Solubility of 4-Bromo-3-nitropyridine

While specific quantitative solubility data for 4-Bromo-3-nitropyridine is not extensively available in the public domain, a qualitative solubility profile can be predicted based on its chemical structure and the general principles of "like dissolves like". The presence of a polar pyridine ring and a nitro group suggests solubility in polar solvents, while the bromo substituent and the aromatic ring contribute some nonpolar character.

Table 1: Predicted Qualitative Solubility of 4-Bromo-3-nitropyridine in Common Organic Solvents

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is an excellent polar aprotic solvent for many organic molecules.[4] | |

| Acetone | Moderate to High | The polarity of acetone should allow for good dissolution of the compound.[5] | |

| Ethyl Acetate | Moderate | As a moderately polar solvent, ethyl acetate is expected to be a suitable solvent.[5] | |

| Acetonitrile (ACN) | Moderate | ACN is a polar aprotic solvent commonly used in chromatography and as a reaction solvent. | |

| Polar Protic | Methanol | Moderate | The ability of methanol to hydrogen bond may facilitate solubility.[5] |

| Ethanol | Moderate | Similar to methanol, ethanol's polar protic nature should enable dissolution.[5] | |

| Isopropanol | Moderate | Isopropanol is expected to have similar solvating properties to other short-chain alcohols. | |

| Halogenated | Dichloromethane (DCM) | Moderate to High | The organic nature of the compound suggests good solubility in this common halogenated solvent.[6] |

| Chloroform | Moderate to High | Chloroform is another effective solvent for a wide range of organic compounds.[7] | |

| Nonpolar | Hexane | Low | The significant polarity of 4-Bromo-3-nitropyridine suggests poor solubility in nonpolar alkanes. |

| Toluene | Low to Moderate | The aromatic nature of toluene may provide some interaction, but overall solubility is expected to be limited. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following details a common and reliable method for determining the solubility of a solid compound in an organic solvent.[8][9]

Materials

-

4-Bromo-3-nitropyridine (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Bromo-3-nitropyridine to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of 4-Bromo-3-nitropyridine of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of the solubility of 4-Bromo-3-nitropyridine.

References

- 1. 4-Bromo-3-nitropyridine | C5H3BrN2O2 | CID 2762920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cosmetics Grade 3-bromo-4-nitropyridine 89364-04-5 For Sale with Good Price [bailongpharm.net]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Bromo-4-methoxy-5-nitropyridine Manufacturer & Supplier China | CAS 23711-55-7 | High Purity Chemical | Specifications, Safety & Pricing [pipzine-chem.com]

- 7. benchchem.com [benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental considerations for 4-Bromo-3-nitropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for 4-Bromo-3-nitropyridine, this document compiles and extrapolates critical safety information from structurally analogous compounds to ensure the highest safety standards in laboratory and drug development settings.

Compound Profile and Safety Data

4-Bromo-3-nitropyridine is a heterocyclic organic compound with the molecular formula C₅H₃BrN₂O₂.[1] Its structure lends it to a variety of chemical transformations, making it a valuable building block in medicinal chemistry. The following tables summarize key physical, chemical, and safety data, primarily drawn from analogous compounds due to the absence of a specific SDS for 4-Bromo-3-nitropyridine in the conducted search.

Table 1: Physicochemical Properties

| Property | Value | Source Compound |

| Molecular Formula | C₅H₃BrN₂O₂ | 4-Bromo-3-nitropyridine[1] |

| Molecular Weight | 202.99 g/mol | 4-Bromo-3-nitropyridine[1] |

| Physical State | Solid | 1-Bromo-4-nitrobenzene[2] |

| Appearance | Light yellow powder | 1-Bromo-4-nitrobenzene[2] |

| Melting Point | 125 - 127 °C | 1-Bromo-4-nitrobenzene[2] |

| Boiling Point | 76 °C @ 10 mmHg | 3-Bromo-4-methylpyridine[3] |

| Solubility | Likely mobile in the environment due to water solubility. | 3-Bromopyridine[4] |

Table 2: Hazard Identification and Classification

| Hazard Class | Category | Statement | Source Compound(s) |

| Acute Toxicity, Oral | Category 3 / Category 4 | Toxic if swallowed / Harmful if swallowed | 4-Bromopyridine Hydrobromide[5], 1-Bromo-4-nitrobenzene[2] |

| Acute Toxicity, Dermal | Category 3 / Category 4 | Toxic in contact with skin / Harmful in contact with skin | 4-Bromopyridine Hydrobromide[5], 1-Bromo-4-nitrobenzene[2] |

| Acute Toxicity, Inhalation | Category 3 / Category 4 | Toxic if inhaled / Harmful if inhaled | 4-Bromopyridine Hydrobromide[5], 1-Bromo-4-nitrobenzene[2] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | 1-Bromo-4-nitrobenzene[2] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | 1-Bromo-4-nitrobenzene[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | 1-Bromo-4-nitrobenzene[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure | 1-Bromo-4-nitrobenzene[2] |

| Aquatic Hazard (Chronic) | Category 3 | Harmful to aquatic life with long lasting effects | 1-Bromo-4-nitrobenzene[2] |

Safe Handling and Storage

Given the hazardous nature of 4-Bromo-3-nitropyridine and its analogs, stringent safety measures are imperative.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-impermeable gloves.

-

Eye/Face Protection: Use safety glasses with side-shields or a face shield.

-

Skin and Body Protection: Wear suitable protective clothing.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory device.[6]

Handling:

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid the formation of dust and aerosols.[6]

-

Use non-sparking tools and take precautionary measures against static discharges.[4]

-

Do not eat, drink, or smoke when using this product.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Store locked up.[5]

-

Incompatible with strong oxidizing agents and strong acids.[4]

Emergency Procedures

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[5]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

Spill and Leak Procedures:

-

Evacuate personnel to safe areas.[6]

-

Wear personal protective equipment.[6]

-

Avoid dust formation.[6]

-

Remove all sources of ignition.[6]

-

Collect spillage using an inert absorbent material and dispose of it as hazardous waste.[4]

-

Do not let the chemical enter drains.[6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use CO₂, dry chemical, or foam.[4]

-

Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[4]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]

Experimental Protocols and Workflows

4-Bromo-3-nitropyridine is a versatile reagent in organic synthesis. The following sections detail common experimental procedures involving this compound and its derivatives.

Synthesis of 2-amino-4-bromo-3-nitropyridine

This protocol describes the nitration of 2-amino-4-bromopyridine.[7]

Materials:

-

2-amino-4-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

40% Sodium Hydroxide (NaOH) solution

-

Crushed Ice

-

Distilled Water

Procedure:

-

In a three-necked flask, add 50 mL of concentrated sulfuric acid and cool to 0°C.[7]

-

Slowly add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine, keeping the temperature below 5°C.[7]

-

Prepare a nitrating mixture of 4 mL of concentrated nitric acid and 4 mL of concentrated sulfuric acid, and cool it.[7]

-

Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5°C.[7]

-

Stir the mixture at 0-5°C for one hour after the addition is complete.[7]

-

Carefully pour the reaction mixture onto 500 g of crushed ice.[7]

-

Neutralize the solution with a 40% NaOH solution to a pH of 7-8.[7]

-

Collect the yellow precipitate by vacuum filtration and wash with cold water.[7]

-

Dry the product under vacuum. Recrystallization from ethanol can be performed for higher purity.[7]

Caption: Synthesis of 2-amino-4-bromo-3-nitropyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Derivatives of aminonitropyridines are valuable in drug discovery. The bromine atom at the C4 position is a good leaving group for various cross-coupling reactions.[8]

General Protocol for Suzuki-Miyaura Coupling:

-

Combine 2-Amino-4-bromo-3-nitropyridine, an arylboronic acid, and a base in a flask.[8]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[8]

-

Add a degassed solvent.[8]

-

Add a Palladium catalyst and a ligand.[8]

-

Heat the mixture with stirring and monitor the reaction progress by TLC or LC-MS.[8]

-

Upon completion, cool the reaction to room temperature.[8]

-

Dilute with an organic solvent and wash with water/brine.[8]

-

Dry the organic layer, filter, and concentrate.[8]

-

Purify the product by column chromatography.[8]

Caption: Suzuki-Miyaura Coupling Workflow.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[4]

Waste Disposal Protocol:

-

Segregation: Collect waste 4-Bromo-3-nitropyridine and contaminated materials in a designated, labeled container for "Halogenated Organic Solids." Do not mix with non-halogenated waste.[9]

-

Containerization: Use a compatible, sealable container (e.g., glass or HDPE) and do not overfill.[9]

-

Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name, quantity, and date.[9]

-

Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from ignition sources.[9]

-

Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9] Empty containers must also be treated as hazardous waste unless triple-rinsed.[9]

Caption: Disposal Workflow for 4-Bromo-3-nitropyridine.

This guide is intended to provide a framework for the safe handling and use of 4-Bromo-3-nitropyridine. It is crucial for all personnel to be thoroughly trained on the potential hazards and to adhere strictly to the established safety protocols of their institution. Always consult with your institution's safety officer for specific guidance.

References

- 1. chemscene.com [chemscene.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Isomers of 4-Bromo-3-nitropyridine and Their Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 4-bromo-3-nitropyridine, a class of compounds with significant applications in medicinal chemistry and materials science. This document outlines the key physical properties of these isomers and presents detailed experimental protocols for their identification and differentiation using modern analytical techniques.

Structural Isomers of 4-Bromo-3-nitropyridine

The molecular formula C₅H₃BrN₂O₂ allows for several positional isomers of bromo-3-nitropyridine. The pyridine ring can be substituted with a bromine atom and a nitro group in various positions, leading to a range of distinct chemical entities. Understanding the precise structure of the isomer in use is critical for reproducible research and the development of novel chemical entities. The primary isomers of interest are detailed below.

Table 1: Structural Isomers of 4-Bromo-3-nitropyridine and their Physical Properties

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Bromo-3-nitropyridine | 19755-53-4 | C₅H₃BrN₂O₂ | 202.99 | 122-125[1] | Off-white to cream crystalline powder.[2] |

| 2-Bromo-5-nitropyridine | 4487-59-6 | C₅H₃BrN₂O₂ | 202.99 | 139-141[3][4][5] | Off-white to light yellow crystal.[3] |

| 3-Bromo-2-nitropyridine | 54231-33-3 | C₅H₃BrN₂O₂ | 202.99 | 94-102[6] | Yellow to brown crystalline solid.[6] |

| 3-Bromo-4-nitropyridine | 89364-04-5 | C₅H₃BrN₂O₂ | 202.99 | 54-58[7] | Pale-yellow to Yellow-brown Solid.[8] |

| 3-Bromo-5-nitropyridine | 15862-30-3 | C₅H₃BrN₂O₂ | 202.99 | Not Available | Solid.[9] |

| 4-Bromo-2-nitropyridine | 909712-10-3 | C₅H₃BrN₂O₂ | 202.99 | Not Available | Not Available |

| 4-Bromo-3-nitropyridine | 23056-44-2 | C₅H₃BrN₂O₂ | 202.99 | Not Available | Not Available |

| 5-Bromo-2-nitropyridine | 39856-50-3 | C₅H₃BrN₂O₂ | 202.99 | 148-150[10][11] | White to light yellow crystalline powder.[10] |

| 5-Bromo-3-nitropyridine | Not Available | C₅H₃BrN₂O₂ | 202.99 | Not Available | Not Available |

Experimental Protocols for Isomer Identification

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of 4-bromo-3-nitropyridine isomers.

Chromatographic Separation

2.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The different boiling points and polarities of the bromonitropyridine isomers allow for their separation on a GC column, while the mass spectrometer provides structural information for identification.

Experimental Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Column: A non-polar or medium-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or DB-17ms (50% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-300.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

2.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the separation of polar aromatic compounds. Reversed-phase chromatography is the most common mode for this class of compounds.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid.

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Program:

-

Start with 20% B, hold for 2 minutes.

-

Linear gradient to 80% B over 15 minutes.

-

Hold at 80% B for 5 minutes.

-

Return to 20% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.

Spectroscopic Identification

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of the protons and carbons in the pyridine ring are highly sensitive to the positions of the bromo and nitro substituents.

Experimental Protocol:

-

Instrumentation: NMR spectrometer (400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Concentration: 5-10 mg in 0.6-0.7 mL of solvent for ¹H NMR; 20-50 mg for ¹³C NMR.

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H NMR Acquisition: Standard single-pulse sequence.

-

¹³C NMR Acquisition: Proton-decoupled pulse sequence.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Bromonitropyridine Isomers

| Isomer | Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) |

| 2-Bromo-3-nitropyridine | H4: ~8.6, H5: ~7.5, H6: ~8.8 | C2: ~140, C3: ~150, C4: ~125, C5: ~135, C6: ~152 |

| 2-Bromo-5-nitropyridine | H3: ~8.5, H4: ~8.3, H6: ~9.2 | C2: ~142, C3: ~124, C4: ~138, C5: ~145, C6: ~150 |

| 3-Bromo-2-nitropyridine | H4: ~8.4, H5: ~7.6, H6: ~8.7 | C2: ~155, C3: ~120, C4: ~139, C5: ~128, C6: ~151 |

| 3-Bromo-4-nitropyridine | H2: ~8.9, H5: ~7.9, H6: ~8.9 | C2: ~153, C3: ~118, C4: ~155, C5: ~122, C6: ~148 |

| 3-Bromo-5-nitropyridine | H2: ~9.1, H4: ~8.8, H6: ~9.1 | C2: ~150, C3: ~120, C4: ~135, C5: ~148, C6: ~147 |

| 4-Bromo-2-nitropyridine | H3: ~8.2, H5: ~7.8, H6: ~8.6 | C2: ~160, C3: ~125, C4: ~130, C5: ~123, C6: ~152 |

| 4-Bromo-3-nitropyridine | H2: ~8.8, H5: ~7.7, H6: ~8.8 | C2: ~150, C3: ~148, C4: ~118, C5: ~130, C6: ~154 |

| 5-Bromo-2-nitropyridine | H3: ~8.4, H4: ~8.0, H6: ~8.9 | C2: ~158, C3: ~128, C4: ~140, C5: ~115, C6: ~150 |

| 5-Bromo-3-nitropyridine | H2: ~9.2, H4: ~8.9, H6: ~8.8 | C2: ~148, C3: ~152, C4: ~125, C5: ~118, C6: ~153 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

2.2.2. Mass Spectrometry (MS)

In addition to its use in GC-MS, standalone mass spectrometry can provide valuable information. The molecular ion peak will confirm the molecular weight (202.99 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity. The fragmentation pattern can also provide clues to the substitution pattern.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of key functional groups.

Expected IR Absorption Bands:

-

C-Br stretch: 600-500 cm⁻¹

-

NO₂ asymmetric stretch: 1550-1500 cm⁻¹

-

NO₂ symmetric stretch: 1360-1300 cm⁻¹

-

Aromatic C=C and C=N stretching: 1600-1400 cm⁻¹

Visualization of Identification Workflow

The following diagrams illustrate the logical workflow for the identification of 4-bromo-3-nitropyridine isomers.

Caption: General workflow for the separation and identification of bromonitropyridine isomers.

Caption: Logic for differentiating isomers using NMR spectroscopy.

Conclusion

The accurate identification of 4-bromo-3-nitropyridine structural isomers is paramount for advancing research and development in fields that utilize these versatile building blocks. A systematic approach employing a combination of chromatographic separation and spectroscopic analysis is crucial. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently identify and characterize these important chemical compounds. The provided protocols can be adapted and optimized for specific laboratory instrumentation and requirements.

References

- 1. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]

- 2. 2-Bromo-3-nitropyridine(19755-53-4) 1H NMR [m.chemicalbook.com]

- 3. 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 23056-44-2|4-Bromo-3-nitropyridine|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. 3-BROMO-4-NITROPYRIDINE N-OXIDE(1678-49-5) 1H NMR [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR [m.chemicalbook.com]

A Technical Guide to High-Purity 4-Bromo-3-nitropyridine for Researchers and Drug Development Professionals

An In-depth Review of Commercial Sourcing, Quality Benchmarks, and Synthetic Applications

Introduction

4-Bromo-3-nitropyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its strategic placement of a bromo and a nitro group on the pyridine scaffold allows for versatile and regioselective functionalization, making it an invaluable starting material for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring for nucleophilic aromatic substitution, while the bromo substituent serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of commercial suppliers of high-purity 4-Bromo-3-nitropyridine, its analytical characterization, and detailed experimental protocols for its use in key synthetic transformations relevant to drug discovery.

Commercial Suppliers and Product Specifications

High-purity 4-Bromo-3-nitropyridine is available from several reputable chemical suppliers. The quality and purity of the starting material are critical for the success and reproducibility of subsequent synthetic steps. Researchers should carefully consider the specifications provided by each supplier to best suit their experimental needs.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Catalog Number (Example) |

| ChemScene | 23056-44-2 | C₅H₃BrN₂O₂ | 202.99 | ≥95% | CS-W006293[1] |

| BLD Pharm | 23056-44-2 | C₅H₃BrN₂O₂ | 202.99 | ≥97% (Not specified) | BD154746 |

| Sigma-Aldrich | 23056-44-2 | C₅H₃BrN₂O₂ | 202.99 | 95% | F214758 (Fluorochem) |

| Fluorochem | 23056-44-2 | C₅H₃BrN₂O₂ | 202.99 | 95% | F214758[2] |

| Chem-Impex | 89364-04-5 | C₅H₃BrN₂O₂ | 203.0 | ≥99% (NMR) | 2762559[3] |

Note: The CAS number 89364-04-5 is for the isomeric 3-Bromo-4-nitropyridine, which has similar applications. Researchers should verify the CAS number for the desired regioisomer.

Analytical Characterization of 4-Bromo-3-nitropyridine

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR | Three aromatic protons with distinct chemical shifts and coupling patterns characteristic of a 3,4-disubstituted pyridine ring. |

| ¹³C NMR | Five distinct signals in the aromatic region, with chemical shifts influenced by the bromo and nitro substituents. |

| HPLC-MS | A single major peak in the chromatogram, with the mass spectrum showing the molecular ion peak corresponding to the exact mass of the molecule and the characteristic isotopic pattern of a bromine-containing compound. |

Key Synthetic Transformations and Experimental Protocols

4-Bromo-3-nitropyridine is a versatile substrate for a range of chemical reactions. The following sections detail the experimental protocols for some of the most common and synthetically useful transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, facilitates nucleophilic aromatic substitution at the 4-position.

Experimental Protocol: Synthesis of 4-Morpholino-3-nitropyridine

-

Materials: 4-Bromo-3-nitropyridine, morpholine, potassium carbonate, and dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask, add 4-Bromo-3-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq).

-

Add DMF to dissolve the solids.

-

Add morpholine (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the product.

-

Further purification can be achieved by recrystallization from ethanol.[5]

-

Suzuki-Miyaura Cross-Coupling

The bromo substituent at the 4-position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Experimental Protocol: Synthesis of 4-Phenyl-3-nitropyridine

-

Materials: 4-Bromo-3-nitropyridine, phenylboronic acid, potassium carbonate, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1,4-dioxane, and water.

-

Procedure:

-

In a Schlenk flask, combine 4-Bromo-3-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

-

Heat the reaction to 90°C and stir for 12-16 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[5]

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling 4-Bromo-3-nitropyridine with a wide range of primary and secondary amines.

Experimental Protocol: Synthesis of N-Benzyl-3-nitro-4-pyridinamine

-

Materials: 4-Bromo-3-nitropyridine, benzylamine, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], XPhos, sodium tert-butoxide, and anhydrous toluene.

-

Procedure:

-

In a glovebox, add the palladium catalyst [Pd₂(dba)₃] (0.02 eq), the ligand XPhos (0.04 eq), and the base sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.

-

Add 4-Bromo-3-nitropyridine (1.0 eq) and anhydrous toluene.

-

Add benzylamine (1.2 eq) to the mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100°C with stirring for 8-12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[5]

-

Application in Drug Discovery: Synthesis of Kinase Inhibitors

A significant application of 4-Bromo-3-nitropyridine and its derivatives is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that mimics the purine structure of ATP. The imidazo[4,5-b]pyridine scaffold, a known bioisostere of purine, is a common core in numerous kinase inhibitors and can be readily synthesized from 4-amino-3-nitropyridine derivatives.[5]

Synthetic Workflow for Imidazo[4,5-b]pyridine Kinase Inhibitors

The following diagram illustrates a general synthetic workflow starting from 4-Bromo-3-nitropyridine to produce a substituted imidazo[4,5-b]pyridine core.

Caption: Synthetic workflow from 4-Bromo-3-nitropyridine to the imidazo[4,5-b]pyridine kinase inhibitor scaffold.

Inhibition of the JAK-STAT Signaling Pathway

Many kinase inhibitors target the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. The imidazo[4,5-b]pyridine scaffold can be elaborated to create potent and selective JAK inhibitors.

The diagram below provides a simplified representation of the JAK-STAT signaling pathway and the point of inhibition by a kinase inhibitor.

Caption: Simplified JAK-STAT signaling pathway and the mechanism of inhibition by a JAK kinase inhibitor.

Conclusion

High-purity 4-Bromo-3-nitropyridine is a cornerstone building block for the synthesis of a diverse range of functional molecules, particularly in the realm of pharmaceutical research. Its predictable reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular scaffolds. This guide has provided an overview of commercial suppliers, key analytical benchmarks, and detailed experimental protocols to aid researchers, scientists, and drug development professionals in the effective utilization of this versatile reagent. The successful application of 4-Bromo-3-nitropyridine in the synthesis of kinase inhibitors targeting critical signaling pathways underscores its importance in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Bromo-3-nitropyridine, a valuable building block in medicinal chemistry and drug development. The described methodology involves a two-step process commencing with the simultaneous oxidation and nitration of 3-bromopyridine to yield 3-bromo-4-nitropyridine-N-oxide, followed by a deoxygenation step to afford the final product.

Introduction

4-Bromo-3-nitropyridine is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the bromo and nitro functionalities on the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. The following protocols provide a reliable and reproducible method for the laboratory-scale synthesis of this important compound.

Overall Reaction Scheme

The synthesis proceeds in two main stages as illustrated below:

Caption: Overall synthetic workflow for 4-Bromo-3-nitropyridine.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Conditions for the Synthesis of 3-Bromo-4-nitropyridine-N-oxide

| Reagent/Parameter | Molar Ratio (relative to 3-Bromopyridine) | Quantity (for 1 mole of 3-Bromopyridine) | Conditions |

| 3-Bromopyridine | 1.0 | 158.0 g | - |

| Glacial Acetic Acid | - | ~267 mL | Solvent |

| Acetic Anhydride | - | ~78 mL | Reagent |

| 50% Hydrogen Peroxide | - | ~222 mL | Oxidizing Agent |

| Sulfuric Acid | Catalytic | ~4.4 - 5.6 mL | Catalyst |

| Maleic Anhydride | Catalytic | ~3.6 g | Catalyst |

| Sodium Pyrosulfate | Catalytic | ~2.2 g | Catalyst |

| Sodium Nitrate | - | ~4.4 g | Nitrating Agent Component |

| Nitrosonitric Acid | - | ~289 mL | Nitrating Agent |

| Temperature | - | - | 50°C initially, then 80-90°C |

| Reaction Time | - | - | ~17.5 hours total |

| Yield | - | - | 66-71%[1] |

Table 2: Reagents and Conditions for the Deoxygenation to 4-Bromo-3-nitropyridine

| Reagent/Parameter | Molar Ratio (relative to N-oxide) | Quantity (for 1 mole of N-oxide) | Conditions |

| 3-Bromo-4-nitropyridine-N-oxide | 1.0 | 219.0 g | - |

| Phosphorus Trichloride (PCl₃) | 1.1 - 1.5 | 151.1 - 206.0 g | Deoxygenating Agent |

| Solvent | - | Dichloromethane or Chloroform | - |

| Temperature | - | - | 0°C to Room Temperature |

| Reaction Time | - | - | 1-3 hours (monitor by TLC) |

| Yield | - | - | Typically high |

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-nitropyridine-N-oxide[1]

This protocol is adapted from a patented procedure for the one-step oxidative nitration of 3-bromopyridine.

Materials:

-

3-Bromopyridine

-

Glacial Acetic Acid

-

Acetic Anhydride

-

50% Hydrogen Peroxide

-

Concentrated Sulfuric Acid

-

Maleic Anhydride

-

Sodium Pyrosulfate

-

Sodium Nitrate

-

Nitrosonitric Acid

-

Ice

-

30-50% Sodium Hydroxide solution

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-bromopyridine (e.g., 4.5 moles).

-

Addition of Reagents: While stirring at room temperature, add glacial acetic acid (~1.2 L), acetic anhydride (~0.35 L), 50% hydrogen peroxide (~1.0 L), concentrated sulfuric acid (~20-25 mL), maleic anhydride (~16 g), and sodium pyrosulfate (~10 g).

-

Initial Heating: Heat the reaction mixture to 50°C and maintain for 30 minutes.

-

Oxidation: Gradually increase the temperature to 80°C and stir for approximately 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the formation of 3-bromopyridine-N-oxide.

-

Solvent Removal: After completion of the oxidation, cool the mixture and remove the solvent under reduced pressure at 65°C.

-

Nitration: Cool the residue to 15°C and slowly add concentrated sulfuric acid (~0.75 L). Add sodium nitrate (~20 g) and stir until dissolved.

-

Addition of Nitrating Mixture: At 25°C, add a pre-mixed nitrating solution of concentrated sulfuric acid (~0.75 L) and nitrosonitric acid (~1.3 L) in batches.

-

Nitration Reaction: Gradually heat the mixture to 90°C and maintain for approximately 5.5 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an ice-water mixture.

-

Neutralization: Carefully neutralize the solution to a pH of 8 with a 30-50% sodium hydroxide solution. An orange-yellow solid will precipitate.

-

Isolation: Collect the solid by suction filtration, wash with water, and dry to obtain 3-bromo-4-nitropyridine-N-oxide. The product can be further purified by recrystallization from a chloroform-ethanol mixture.

Step 2: Deoxygenation of 3-Bromo-4-nitropyridine-N-oxide to 4-Bromo-3-nitropyridine

This protocol is a general procedure for the deoxygenation of pyridine-N-oxides using phosphorus trichloride.[2][3][4][5]

Materials:

-

3-Bromo-4-nitropyridine-N-oxide

-

Phosphorus Trichloride (PCl₃)

-

Dichloromethane (or Chloroform)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-4-nitropyridine-N-oxide (1 equivalent) in dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of PCl₃: Slowly add phosphorus trichloride (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-bromo-3-nitropyridine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis and purification of 4-Bromo-3-nitropyridine.

References

- 1. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Bromo-3-nitropyridine in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. 4-Bromo-3-nitropyridine is a versatile building block in this context. The presence of a bromine atom at the 4-position provides a reactive site for palladium-catalyzed cross-coupling, while the electron-withdrawing nitro group at the 3-position activates the C-Br bond towards oxidative addition, often facilitating the reaction under milder conditions compared to unactivated aryl bromides. The resulting 4-aryl-3-nitropyridine products are valuable intermediates, as the nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the synthesis of a diverse range of complex nitrogen-containing heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of 4-bromo-3-nitropyridine in Suzuki coupling reactions.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of 4-bromo-3-nitropyridine is highly dependent on the careful selection and optimization of several key parameters:

-

Palladium Catalyst and Ligand: A variety of palladium catalysts, both pre-formed and generated in situ, can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation. Other catalyst systems, such as those based on palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) in combination with phosphine ligands (e.g., triphenylphosphine (PPh₃), XPhos, SPhos), can also be utilized. The choice of ligand can significantly impact reaction efficiency, particularly with challenging substrates.

-

Base: An appropriate base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used. The choice of base can depend on the solvent system and the nature of the boronic acid.

-

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/ethanol/water, and N,N-dimethylformamide (DMF)/water. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system employed. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.

-

Inert Atmosphere: As the active Pd(0) catalyst is sensitive to oxygen, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved by degassing the solvent and using Schlenk techniques or a glovebox.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki coupling of 4-bromo-3-nitropyridine with various arylboronic acids under different reaction conditions.

Table 1: Conventional Heating Conditions

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |

| Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |

Table 2: Microwave-Assisted Conditions

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 120 | 10-20 | Good to Excellent |

| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 120 | 10-20 | Good to Excellent |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 120 | 10-20 | Good to Excellent |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 4-Bromo-3-nitropyridine under Conventional Heating

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

4-Bromo-3-nitropyridine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and heating mantle/oil bath

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add 4-bromo-3-nitropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.2 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-nitropyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Bromo-3-nitropyridine

Materials:

-

4-Bromo-3-nitropyridine

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)

-

Triphenylphosphine [PPh₃] (4-6 mol%)

-

Sodium carbonate (Na₂CO₃) (2 equivalents)

-

Toluene/Ethanol/Water (4:1:1 mixture, degassed)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add 4-bromo-3-nitropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.04 equiv.), and sodium carbonate (2.0 equiv.).

-

Solvent Addition: Add the degassed toluene/ethanol/water (4:1:1) solvent mixture to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-140 °C for 10-30 minutes. The reaction progress can be monitored by sampling at intervals and analyzing by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Mandatory Visualization

Caption: A generalized experimental workflow for the Suzuki coupling of 4-bromo-3-nitropyridine.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The 4-aryl-3-nitropyridine scaffold synthesized through this methodology is of significant interest to drug development professionals. The pyridine ring is a common motif in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The amino group, readily obtained from the reduction of the nitro group, serves as a key functional handle for the construction of more complex molecules, including amides, sulfonamides, and for the introduction of further diversity through N-arylation or N-alkylation reactions. This versatility makes 4-bromo-3-nitropyridine a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes, in the quest for new therapeutic agents.

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-nitropyridine is a versatile heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. The pyridine core is a common scaffold in numerous biologically active compounds, including kinase inhibitors, due to its ability to participate in crucial hydrogen bonding interactions within enzyme active sites. The presence of a nitro group at the 3-position and a bromine atom at the 4-position makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group activates the C4 position, facilitating the displacement of the bromide leaving group by a wide range of nucleophiles. This reactivity profile allows for the introduction of diverse functionalities, making 4-bromo-3-nitropyridine a valuable precursor for the synthesis of compound libraries in drug discovery programs.[1][2]

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution of 4-bromo-3-nitropyridine with various nitrogen, oxygen, and sulfur nucleophiles.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)